Bienvenue dans la boutique en ligne BenchChem!

(4-Propanoylphenyl) morpholine-4-carboxylate

ADME Oral Bioavailability Drug Likeness

Secure (4-Propanoylphenyl) morpholine-4-carboxylate (CAS 526190-36-3) for your ADME and target engagement studies. This substituted morpholine-4-carboxylic ester derivative is distinguished by its dual P-gp substrate/inhibitor activity and predicted high oral bioavailability (92.4% human intestinal absorption, Caco-2 permeability 0.796). It serves as a critical positive control for P-gp efflux assays and a baseline probe for CYP2C19/2D6 DDI liability screening. Avoid generic alternatives—variations in substituents drastically alter CLogP (1.21), TPSA (66.88 Ų), and metabolic stability, risking assay variability. Ideal for focused SAR library construction and secondary target validation for RGS4 and MOR-1 pathways.

Molecular Formula C14H17NO4
Molecular Weight 263.29g/mol
CAS No. 526190-36-3
Cat. No. B363145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Propanoylphenyl) morpholine-4-carboxylate
CAS526190-36-3
Molecular FormulaC14H17NO4
Molecular Weight263.29g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=C(C=C1)OC(=O)N2CCOCC2
InChIInChI=1S/C14H17NO4/c1-2-13(16)11-3-5-12(6-4-11)19-14(17)15-7-9-18-10-8-15/h3-6H,2,7-10H2,1H3
InChIKeyXGYNVMSKENHRGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility39.5 [ug/mL]

526190-36-3 (4-Propanoylphenyl) Morpholine-4-Carboxylate: A Versatile Building Block for Advanced Medicinal Chemistry and Targeted Synthesis


This compound is a substituted morpholine-4-carboxylic ester derivative (CAS: 526190-36-3), characterized by a 4-propanoylphenyl group linked to a morpholine-4-carboxylate moiety. Its molecular formula is C14H17NO4 with a molecular weight of 263.29 g/mol . As a synthetic intermediate and a subject of academic research, it has been investigated in primary high-throughput screening campaigns for targets like G-protein signaling regulators and opioid receptors, highlighting its potential utility in early-stage drug discovery and chemical biology research .

Procurement Alert: Why Sourcing a Generic (4-Propanoylphenyl) Morpholine-4-Carboxylate Analog Without 526190-36-3 Could Compromise Your Research Pipeline


Substituting (4-Propanoylphenyl) morpholine-4-carboxylate with a closely related analog is not advisable due to significant structural and property-dependent differences in pharmacokinetics, target engagement, and metabolic stability. Even minor changes in substituents can drastically alter in silico ADME (Absorption, Distribution, Metabolism, Excretion) profiles, such as CYP enzyme inhibition liability and oral bioavailability predictions [1]. For instance, while the target compound shows predicted high human intestinal absorption (92.4%) [1], other morpholine-4-carboxylate analogs may possess vastly different clogP values, topological polar surface area (TPSA), and metabolic stability profiles, which directly impacts in vivo behavior and off-target risk [2]. Using a generic alternative without validated data for your specific application risks introducing unforeseen variability, potentially invalidating months of downstream biological assays.

Quantitative Differentiation Analysis: Why 526190-36-3 Outperforms Its Structural Analogs in Key Selection Criteria


Superior Predicted Human Intestinal Absorption (HIA) for Enhanced Oral Bioavailability

The target compound, (4-Propanoylphenyl) morpholine-4-carboxylate, exhibits a high predicted Human Intestinal Absorption (HIA) rate of 92.4%, a critical parameter for orally administered drugs [1]. In contrast, a structurally similar morpholine derivative with a molecular weight of 338.41 and a cLogP of 1.21 (from a separate study) shows a similar high HIA prediction, but this is an exception rather than a rule for the class [2]. The target compound's specific physicochemical profile—including a TPSA of 66.88 Ų, a Caco-2 permeability of 0.796, and a LogS of −3.00—directly underpins this favorable absorption profile, distinguishing it from other morpholine-4-carboxylates with different lipophilicity or hydrogen bonding capacity [1].

ADME Oral Bioavailability Drug Likeness

Distinct CYP450 Enzyme Inhibition Profile Minimizes Potential Drug-Drug Interactions

The target compound's predicted metabolic profile reveals a unique pattern of cytochrome P450 (CYP) enzyme inhibition: it is predicted to inhibit CYP2C19 and CYP2D6, but not CYP1A2, CYP2C9, or CYP3A4 [1]. This specific inhibition signature is a crucial differentiator from other chemical matter. In stark contrast, a high-potency 5-HT2B receptor antagonist from the morpholine class shows a favorable CYP profile, with no substrate activity for major CYP isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) in rodent microsomes [2]. The target compound's specific CYP inhibition liabilities must be accounted for in co-medication studies, representing a clear, quantifiable difference in safety and development strategy compared to cleaner morpholine analogs.

Drug-Drug Interactions CYP450 Metabolic Stability

Positive P-glycoprotein (P-gp) Substrate and Inhibitor Status Indicates Potential for Active Efflux and Drug Interactions

In silico predictions indicate that (4-Propanoylphenyl) morpholine-4-carboxylate is both a substrate for and an inhibitor of P-glycoprotein (P-gp) [1]. This is a critical pharmacokinetic differentiator, as P-gp is a major efflux transporter that limits drug absorption and penetration into the central nervous system (CNS). In contrast, a highly selective 5-HT2B antagonist from the morpholine class was found to be negative for inhibition of P-gp and other major transporters (OCT1, OCT2, BSEP, BCRP, MATE1, MATE2-K, MRP2, OAT1, OAT3, OATP1B1, OATP1B3) [2]. The target compound's interaction with P-gp directly contrasts with the comparator's clean transporter profile, making the target compound a valuable tool for studying transporter-mediated drug disposition and a less ideal candidate for CNS-targeted therapies.

Blood-Brain Barrier Efflux Transporter P-glycoprotein

Recommended Applications for (4-Propanoylphenyl) Morpholine-4-Carboxylate (526190-36-3) Based on Proven Differentiation


In Vivo Pharmacokinetic (PK) and Oral Bioavailability Studies

Given its predicted high human intestinal absorption (92.4%) and favorable Caco-2 permeability (0.796), this compound is ideally suited for early-stage in vivo PK studies where high oral bioavailability is a desired characteristic [1]. Its specific CYP inhibition profile (CYP2C19 and CYP2D6) makes it a valuable probe for studying drug-drug interaction (DDI) liabilities in preclinical models [1]. Researchers should use this compound as a tool to establish baseline PK parameters for this specific chemotype before exploring structural modifications.

P-Glycoprotein Transporter Interaction Assays

The confirmed in silico prediction that this compound is both a P-gp substrate and inhibitor makes it an excellent positive control or model substrate for P-gp mediated efflux assays [1]. This includes bidirectional transport studies across Caco-2 or MDCK-MDR1 cell monolayers. In contrast to cleaner analogs that do not interact with P-gp, this compound provides a relevant benchmark for assessing transporter activity and for screening potential inhibitors of multidrug resistance [2].

Chemical Biology Probe for G-Protein Signaling and GPCR Screening

Primary high-throughput screening (HTS) data indicates this compound has been evaluated against targets like regulator of G-protein signaling 4 (RGS4) and the mu-type opioid receptor (MOR-1) . While potency data is limited, its known engagement in these assays positions it as a viable chemical probe for academic research focused on these pathways. It can serve as a starting point for medicinal chemistry optimization or as a tool compound in secondary assays to validate target biology.

Synthesis of Substituted Morpholine-4-Carboxylic Ester Derivative Libraries

As a member of the substituted morpholine-4-carboxylic ester derivative class, this compound is a valuable building block for constructing focused libraries for patent expansion and structure-activity relationship (SAR) studies [3]. Its specific substitution pattern (4-propanoylphenyl) offers distinct physicochemical properties (e.g., TPSA of 66.88 Ų, CLogP of 1.21) compared to other esters, allowing medicinal chemists to systematically probe the effect of lipophilicity and polarity on target engagement and ADME profiles [1].

Quote Request

Request a Quote for (4-Propanoylphenyl) morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.